(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a thiazole ring. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.
Thiazole Introduction: The thiazole ring is introduced through a coupling reaction with a thiazole derivative. This step often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and large-scale purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced Fmoc derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid is widely used in peptide synthesis. The Fmoc group protects the amino group during the synthesis, allowing for the sequential addition of amino acids.
Biology
In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its ability to form stable peptides makes it valuable in the synthesis of peptide-based inhibitors.
Medicine
In medicine, the compound is explored for its potential in drug development, particularly in the design of peptide-based therapeutics.
Industry
Industrially, it is used in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The thiazole ring can participate in various chemical reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(indol-3-yl)propanoic acid: Similar structure but with an indole ring instead of a thiazole ring.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridyl-2-yl)propanoic acid: Contains a pyridine ring instead of a thiazole ring.
Uniqueness
The presence of the thiazole ring in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid provides unique chemical properties, such as increased stability and reactivity, making it particularly useful in peptide synthesis and other chemical applications.
Properties
Molecular Formula |
C21H18N2O4S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C21H18N2O4S/c24-20(25)18(11-19-22-9-10-28-19)23-21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,26)(H,24,25)/t18-/m1/s1 |
InChI Key |
HBHYBVLFMJXMIX-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=NC=CS4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CS4)C(=O)O |
Origin of Product |
United States |
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